molecular formula C9H12O2 B152816 Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate CAS No. 138469-28-0

Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate

Cat. No. B152816
M. Wt: 152.19 g/mol
InChI Key: AMJKFAGXHJMMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate, also known as EMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMSPC is a spirocyclic compound that contains a unique 2-methylidenespiro[2.2]pentane structure, which makes it an ideal candidate for use in organic synthesis, pharmaceutical development, and other areas of research.

Mechanism Of Action

The mechanism of action of Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate is not fully understood, but it is believed to be related to its unique spirocyclic structure. Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate has been shown to react with various nucleophiles, such as amines and alcohols, which can lead to the formation of new compounds.

Biochemical And Physiological Effects

Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate in lab experiments is its unique spirocyclic structure, which makes it an ideal candidate for use in organic synthesis. However, one of the limitations of using Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate is its relatively low yield, which can make large-scale synthesis challenging.

Future Directions

There are several potential future directions for research involving Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate. One area of interest is its potential as a building block for the development of new drugs and other organic compounds. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate and its potential biochemical and physiological effects. Finally, research is needed to develop more efficient methods for synthesizing Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate on a large scale.

Synthesis Methods

The synthesis of Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate is a complex process that involves several steps. One of the most common methods of synthesizing Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate is through the reaction of ethyl acetoacetate and cyclopentanone in the presence of a catalyst. This reaction results in the formation of Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate, which can be purified and isolated using various techniques such as chromatography.

Scientific Research Applications

Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use in organic synthesis. Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate has been shown to be an effective reagent for the synthesis of various spirocyclic compounds, which are important building blocks in the development of new drugs and other organic compounds.

properties

CAS RN

138469-28-0

Product Name

Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-3-11-8(10)7-6(2)9(7)4-5-9/h7H,2-5H2,1H3

InChI Key

AMJKFAGXHJMMHW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(=C)C12CC2

Canonical SMILES

CCOC(=O)C1C(=C)C12CC2

synonyms

Spiro[2.2]pentanecarboxylic acid, 2-methylene-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.